Home > Products > Screening Compounds P100510 > Talabostat isomer mesylate
Talabostat isomer mesylate -

Talabostat isomer mesylate

Catalog Number: EVT-8201569
CAS Number:
Molecular Formula: C10H23BN2O6S
Molecular Weight: 310.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Talabostat isomer mesylate is classified as a peptidomimetic compound, primarily due to its structural similarity to peptide substrates of dipeptidyl peptidases. It has a CAS registration number of 150080-09-4 and is recognized for its role in modulating immune responses and tumor growth through the inhibition of specific proteolytic enzymes .

Synthesis Analysis

The synthesis of talabostat isomer mesylate involves several steps, typically starting from amino acid derivatives. The synthesis process can include:

  1. Formation of the core structure: This often involves the coupling of amino acids or their derivatives under controlled conditions to form the desired peptide backbone.
  2. Mesylation: The final step usually involves the introduction of the mesylate group, which enhances the solubility and bioavailability of the compound. This can be achieved through reaction with mesyl chloride in the presence of a base.
  3. Purification: The product is purified using techniques such as high-performance liquid chromatography to ensure that the final compound is free from impurities and by-products.

Technical parameters such as temperature, reaction time, and solvent choice are critical for optimizing yield and purity during synthesis.

Molecular Structure Analysis

Talabostat isomer mesylate features a complex molecular structure characterized by:

  • Molecular Formula: C₁₃H₁₈N₂O₄S
  • Molecular Weight: Approximately 302.35 g/mol
  • Structural Features: The molecule contains a boronic acid moiety that plays a crucial role in its inhibitory activity against dipeptidyl peptidases. The presence of the mesylate group enhances its pharmacological properties.

The three-dimensional conformation of talabostat can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy to understand its binding interactions with target enzymes .

Chemical Reactions Analysis

Talabostat isomer mesylate undergoes several chemical reactions relevant to its biological activity:

  1. Enzymatic Inhibition: It acts as a competitive inhibitor for dipeptidyl peptidase IV and fibroblast activation protein by mimicking natural substrates, thus blocking their active sites.
  2. Hydrolysis: In biological systems, talabostat may be subject to hydrolysis, which can affect its stability and activity.
  3. Binding Interactions: The compound forms non-covalent interactions (e.g., hydrogen bonds, ionic interactions) with target proteins, influencing their functional states.

These reactions are essential for understanding how talabostat exerts its pharmacological effects .

Mechanism of Action

The mechanism of action of talabostat isomer mesylate primarily involves:

  • Inhibition of Dipeptidyl Peptidase IV: By blocking this enzyme, talabostat prevents the cleavage of N-terminal proline or alanine residues from polypeptides, which can lead to increased levels of various cytokines and chemokines.
  • Activation of Immune Responses: The inhibition results in enhanced T-cell activity and production of colony-stimulating factors like granulocyte colony-stimulating factor, promoting hematopoiesis.
  • Impact on Tumor Growth: Although it has been shown to slightly inhibit tumor growth in specific models, the exact mechanism regarding tumor suppression remains under investigation .
Physical and Chemical Properties Analysis

Talabostat isomer mesylate exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in dimethyl sulfoxide (DMSO) and has been noted to require warming for optimal solubility.
  • Stability: The compound should be stored at low temperatures (below -20 °C) to maintain stability over time.
  • IC50 Value: The half-maximal inhibitory concentration (IC50) for inhibiting dipeptidyl peptidase IV activity has been reported at approximately 1 nM, indicating potent biological activity .
Applications

Talabostat isomer mesylate has several scientific applications:

  • Cancer Therapy: It is being explored for its potential to enhance anti-tumor immunity by modulating fibroblast activation protein activity in tumor microenvironments.
  • Immunology Research: Its role in cytokine production makes it valuable for studies on immune modulation.
  • Drug Development: Talabostat serves as a lead compound for developing new inhibitors targeting dipeptidyl peptidases involved in various diseases .
Mechanisms of Action

Enzymatic Inhibition Profiling

Dipeptidyl Peptidase IV (DPP4) Inhibition Dynamics

Talabostat isomer mesylate functions as a potent inhibitor of Dipeptidyl Peptidase IV (DPP4), a transmembrane glycoprotein with catalytic and non-enzymatic functions. DPP4 exists as a homodimer with an extracellular catalytic domain (residues 511–766) and a soluble circulating form (sDPP4), both cleaving peptides with N-terminal X-Ala or X-Pro motifs. The catalytic triad (Ser630, Asp708, His740) and oxyanion cavity (Tyr47, Ser631) are critical for substrate hydrolysis [1] [10]. Talabostat binds irreversibly to the active site, competitively inhibiting physiological substrates such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This inhibition prolongs incretin activity, enhancing glucose-dependent insulin secretion [4] [10]. Beyond metabolic regulation, DPP4 inhibition alters chemokine processing (e.g., stromal cell-derived factor-1, RANTES), disrupting immune cell migration and cytokine networks [1].

Table 1: Key Physiological Substrates of DPP4 and Functional Consequences of Inhibition

SubstrateBiological FunctionEffect of Cleavage
GLP-1Stimulates insulin secretionInactivation; reduced glycemic control
GIPEnhances β-cell proliferationInactivation; impaired insulin release
SDF-1Regulates hematopoietic stem cell homingLoss of chemotactic activity
RANTESModulates T-cell recruitmentImpaired immune trafficking

Molecular dynamics simulations reveal that DPP4 undergoes torsional motions and active-site exposure upon inhibitor binding, facilitating Talabostat’s access to hydrophobic S1/S2 pockets (Phe357, Tyr547, Tyr662) [7].

Fibroblast Activation Protein (FAP) Suppression in Tumor Microenvironments

Talabostat isomer mesylate dually targets Fibroblast Activation Protein (FAP), a type II transmembrane serine protease overexpressed in tumor stromal fibroblasts. FAP shares 52% sequence homology with DPP4 but exhibits distinct post-prolyl endopeptidase activity, degrading extracellular matrix (ECM) components like collagen and fibronectin [1] [5]. Inhibition disrupts FAP-α-mediated ECM remodeling, which is critical for tumor growth, metastasis, and angiogenesis. In the tumor microenvironment (TME), FAP+ fibroblasts shield tumors from immune surveillance by secreting immunosuppressive cytokines (e.g., TGF-β). Talabostat’s FAP suppression reverses this barrier, enhancing T-cell infiltration [5]. Structural analyses confirm that Talabostat occupies FAP’s catalytic pocket (residues Ser624, Asp702, His734), analogous to DPP4, but with higher binding affinity due to FAP’s unique S2 subsite topology [7].

Dual Targeting of DPP8/DPP9 and NLRP1 Inflammasome Axis

Talabostat isomer mesylate inhibits intracellular dipeptidyl peptidases 8 and 9 (DPP8/DPP9), cytosolic enzymes regulating inflammatory signaling. DPP8/DPP9 share 79% sequence identity and cleave N-terminal dipeptides from substrates like proline-containing chemokines and NLRP1 inflammasome components [3]. Inhibition triggers caspase-1-dependent pyroptosis via the NLRP1 inflammasome—a multiprotein complex (NLRP1, ASC, pro-caspase-1) activated by pathogen-associated molecular patterns (PAMPs). Talabostat disrupts DPP9-mediated repression of NLRP1, inducing inflammasome oligomerization. Active caspase-1 cleaves gasdermin D (GSDMD), forming plasma membrane pores and releasing IL-1β/IL-18 [3] [6]. In murine models, CRISPR-mediated DPP9 knockout amplifies Talabostat-induced pyroptosis, confirming DPP8/DPP9 as primary targets [3].

Table 2: Selectivity Profile of Talabostat Against Prolyl-Specific Proteases

ProteaseSubcellular LocalizationIC₅₀ (nM)Key Functional Consequence of Inhibition
FAPMembrane-bound<4Suppressed ECM remodeling in TME
DPP8Cytosolic4NLRP1 inflammasome activation
DPP9Cytosolic11Gasdermin D cleavage and pyroptosis
DPP4Membrane/soluble<4Prolonged incretin activity

Immunomodulatory Pathways

Cytokine and Chemokine Upregulation Mechanisms

Talabostat isomer mesylate induces broad cytokine/chemokine elevation through substrate stabilization and transcriptional activation. By inhibiting DPP4-mediated degradation, it increases circulating levels of intact chemokines (e.g., eotaxin-3, macrophage-derived chemokine) that regulate leukocyte trafficking [1] [5]. Concurrently, Talabostat activates NF-κB and MAPK pathways in antigen-presenting cells, boosting transcription of proinflammatory cytokines (IL-6, CXCL1/KC). In syngeneic tumor models, this dual mechanism elevates serum G-CSF, IL-1β, and CXCL1 within 6 hours post-administration, recruiting neutrophils and dendritic cells to tumor sites [5]. The cytokine surge is abolished in caspase-1-deficient mice, linking chemokine upregulation to pyroptotic signaling [3].

Granulocyte Colony-Stimulating Factor (G-CSF)-Mediated Hematopoiesis

Talabostat potently stimulates granulocyte colony-stimulating factor (G-CSF) production, which binds hematopoietic stem cells (HSCs) to promote granulopoiesis and stem cell mobilization. G-CSF directly activates lymphoid-biased HSCs (CD34+, Lin⁻Sca-1⁺c-Kit⁺) via STAT3 phosphorylation, expanding neutrophil precursors [2] [8]. In tumor contexts, G-CSF induces extramedullary hematopoiesis in the spleen and liver by upregulating stromal-derived factor-1 (SDF-1) in hepatocytes. This expands immunosuppressive myeloid-derived suppressor cells (MDSCs) and tumor-associated neutrophils (TANs), fostering metastatic niches [8]. Single-cell cultures show that G-CSF + stem cell factor (SCF) increases lymphoid-biased HSC divisions by 300% but not myeloid-biased HSCs, indicating lineage-specific effects [2].

Table 3: G-CSF-Mediated Hematopoietic Effects in Tumor Microenvironments

Cell TypeG-CSF-Induced ChangeFunctional Outcome in Cancer
Lymphoid-biased HSCsProliferation ↑ 300%Expanded MDSC/TAN pools
Splenic LSK cellsGM-CSF secretion ↑Immunosuppressive myeloid differentiation
Liver sinusoidal endothelial cellsSDF-1 expression ↑Extramedullary hematopoietic niche formation
Polymorphonuclear MDSCsCirculating frequency ↑ 4–6×T-cell suppression and tumor immune evasion

Pyroptosis Induction via Monocyte/Macrophage Proinflammatory Signaling

Talabostat isomer mesylate triggers pyroptosis—a lytic, inflammatory cell death—in monocytes and macrophages through caspase-1 activation. This requires DPP8/DPP9 inhibition, which liberates the NLRP1 inflammasome to activate pro-caspase-1 independently of adaptor protein ASC [3] [6]. Active caspase-1 (p10/p20 subunits) cleaves gasdermin D, generating N-terminal pores that release IL-1β, IL-18, and lactate dehydrogenase (LDH). In LPS-primed macrophages, Talabostat induces rapid membrane permeabilization within 3 hours, distinct from apoptosis [3] [9]. In vivo, this pyroptosis amplifies antitumor immunity by releasing DAMPs (e.g., HMGB1) that activate dendritic cells and cytotoxic T lymphocytes [5] [6]. Caspase-1 knockout abolishes Talabostat’s cytokine elevation, confirming pyroptosis as its immunostimulatory cornerstone [3].

Properties

Product Name

Talabostat isomer mesylate

IUPAC Name

[(2S)-1-[(2R)-2-amino-3-methylbutanoyl]pyrrolidin-2-yl]boronic acid;methanesulfonic acid

Molecular Formula

C10H23BN2O6S

Molecular Weight

310.18 g/mol

InChI

InChI=1S/C9H19BN2O3.CH4O3S/c1-6(2)8(11)9(13)12-5-3-4-7(12)10(14)15;1-5(2,3)4/h6-8,14-15H,3-5,11H2,1-2H3;1H3,(H,2,3,4)/t7-,8-;/m1./s1

InChI Key

OXYYOEIGQRXGPI-SCLLHFNJSA-N

SMILES

B(C1CCCN1C(=O)C(C(C)C)N)(O)O.CS(=O)(=O)O

Canonical SMILES

B(C1CCCN1C(=O)C(C(C)C)N)(O)O.CS(=O)(=O)O

Isomeric SMILES

B([C@H]1CCCN1C(=O)[C@@H](C(C)C)N)(O)O.CS(=O)(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.